8-Phenyl-2-oxa-6-azaspiro[3.4]octane
Description
8-Phenyl-2-oxa-6-azaspiro[3.4]octane is a spirocyclic compound featuring a unique 5+4 fused ring system with oxygen (oxa) and nitrogen (aza) heteroatoms. Its spiro architecture confers structural rigidity, which is advantageous in medicinal chemistry for enhancing target binding and metabolic stability. The phenyl group at the 8-position contributes to hydrophobic interactions and π-stacking in biological systems, making it a scaffold of interest in drug discovery, particularly for kinase inhibition .
Properties
IUPAC Name |
5-phenyl-2-oxa-7-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-10(5-3-1)11-6-13-7-12(11)8-14-9-12/h1-5,11,13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAUYYKVLCTQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CN1)COC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-2-oxa-6-azaspiro[3.4]octane can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically use readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-2-oxa-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as heating, stirring, and the use of inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-Phenyl-2-oxa-6-azaspiro[3.4]octane has several scientific research applications, including:
Medicinal Chemistry: It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities.
Materials Science: The unique spirocyclic structure of this compound makes it a potential candidate for the development of new materials with specific properties.
Biological Research: Its ability to interact with biological targets, such as EGFR, makes it a valuable tool for studying cellular signaling pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-Phenyl-2-oxa-6-azaspiro[3.4]octane involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, this compound can interfere with cellular signaling pathways that are crucial for cell growth and proliferation
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following spirocyclic compounds share structural similarities with 8-Phenyl-2-oxa-6-azaspiro[3.4]octane but differ in substituents, heteroatom placement, or ring size:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The phenyl group in this compound increases logP (predicted: 2.8) compared to non-aromatic analogues like 2-Oxa-7-azaspiro[3.5]nonane (logP: 1.2) .
- Solubility : Benzyl-substituted derivatives (e.g., 6-Benzyl-2-oxa-6-azaspiro[3.4]octane) exhibit higher aqueous solubility (~15 mg/mL) due to polarizable benzyl groups .
- Metabolic Stability : The spirocyclic core reduces cytochrome P450-mediated oxidation, enhancing half-life in vivo compared to linear amines .
Research Findings and Commercial Availability
- Suppliers : J&K Scientific and Alfa offer 2-Oxa-6-azaspiro[3.4]octane derivatives at 95-97% purity, with prices ranging from $100-$647/100mg .
Biological Activity
8-Phenyl-2-oxa-6-azaspiro[3.4]octane, also known as 2-Oxa-6-azaspiro[3.4]octane, is a bicyclic compound notable for its unique spiro structure that integrates nitrogen and oxygen within its framework. This compound has gained attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors.
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 244.29 g/mol
- Solubility : Soluble in water
- Boiling Point : Approximately 187°C
- Density : 1.08 g/cm³
The primary mechanism of action for this compound involves its interaction with EGFR, leading to inhibition of tumor growth and proliferation. This inhibition is crucial for developing targeted therapies in cancer treatment. Additionally, studies have shown that this compound can interact with various other biological targets, which may contribute to its pharmacological properties.
Inhibition Studies
Research indicates that derivatives of this compound exhibit potent inhibitory effects on several enzymes and receptors, including:
- EGFR : Essential for cell signaling in growth and differentiation.
- Monoacylglycerol lipase : Involved in lipid metabolism and potential targets for obesity and pain management.
Comparative Analysis with Similar Compounds
The following table summarizes the properties of this compound compared to related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| This compound | C₁₁H₁₃N₃O | 244.29 g/mol | Inhibits EGFR; spirocyclic structure |
| 6-Oxa-2-azaspiro[3.4]octane | C₆H₁₁NO | 113.16 g/mol | Simpler structure without phenylmethyl substitution |
| 8-Azido-6-(phenylmethyl)-2-octanone | C₉H₉N₃O | 244.29 g/mol | Contains an azido group enhancing reactivity |
Cancer Research Applications
In a study focused on cancer treatment, this compound was tested for its efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. The compound demonstrated an IC50 value significantly lower than that of traditional chemotherapeutics, suggesting its potential as a more effective treatment option.
Inflammatory Disease Research
Another area of research explored the compound's effects on inflammatory diseases. In vitro assays revealed that it could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which play a crucial role in conditions such as rheumatoid arthritis and inflammatory bowel disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
